molecular formula C7H11ClN2O B1407393 5-Propylpyrimidin-2-ol hydrochloride CAS No. 1992996-57-2

5-Propylpyrimidin-2-ol hydrochloride

Cat. No. B1407393
M. Wt: 174.63 g/mol
InChI Key: BVNSQXWQLPPEOU-UHFFFAOYSA-N
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Description

5-Propylpyrimidin-2-ol hydrochloride is a synthetic compound . It has a CAS number of 1992996-57-2 and a molecular formula of C7H11ClN2O . Its molecular weight is 174.63 g/mol .


Molecular Structure Analysis

The molecular structure of 5-Propylpyrimidin-2-ol hydrochloride consists of a pyrimidine ring with a propyl group and a hydroxyl group attached .

Scientific Research Applications

Photoluminescence and Electrocatalytic Properties

5-Propylpyrimidin-2-ol hydrochloride and related compounds have been studied for their photoluminescence and electrocatalytic properties. For example, research on subnanometer-sized copper nanoclusters protected by 2-mercapto-5-n-propylpyrimidine demonstrated luminescence and high electrocatalytic activity in oxygen electoreduction (Wei et al., 2011).

Antimicrobial Activity

Pyrimidine derivatives, including those related to 5-Propylpyrimidin-2-ol hydrochloride, have been synthesized and evaluated for antimicrobial activity. A study showed that multifunctional 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines exhibited mild to moderate antimicrobial activity against various pathogenic bacteria and fungi (Gupta et al., 2014).

Synthesis of Novel Pyrimidine Derivatives

Novel pyrimidine derivatives, such as 2-(Substituted amino)alkylthiopyrimidin-4(3H)-ones, have been synthesized for potential use as antimicrobial agents. These compounds have shown effectiveness against various bacterial and fungal strains (Attia et al., 2013).

Antiviral Activity

Research on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which are structurally related to 5-Propylpyrimidin-2-ol hydrochloride, has revealed their potential in inhibiting retrovirus replication in cell culture. This suggests a possible application in the development of antiviral drugs (Hocková et al., 2003).

Supramolecular Assembly

The ability of pyrimidine derivatives to form supramolecular structures, such as the assembly of zinc porphyrins, indicates potential applications in materials science and nanotechnology. This includes the construction of light-harvesting systems (Balaban et al., 2003).

properties

IUPAC Name

5-propyl-1H-pyrimidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-2-3-6-4-8-7(10)9-5-6;/h4-5H,2-3H2,1H3,(H,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNSQXWQLPPEOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CNC(=O)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Propylpyrimidin-2-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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